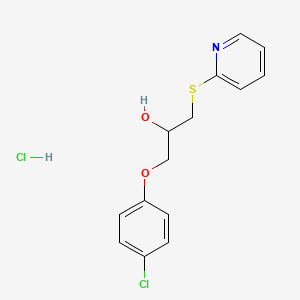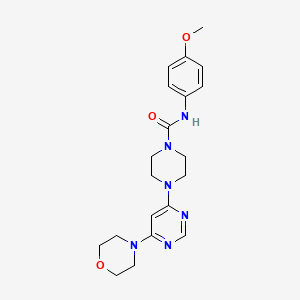![molecular formula C11H10N2O B2761675 1-methyl-[2,2'-bipyridin]-6(1H)-one CAS No. 154928-15-1](/img/structure/B2761675.png)
1-methyl-[2,2'-bipyridin]-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-[2,2’-bipyridin]-6(1H)-one is an organic compound belonging to the bipyridine family. This compound is characterized by its two pyridine rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms and a ketone group at the 6-position. It is a bidentate ligand, meaning it can form two bonds with a metal ion, making it useful in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-[2,2’-bipyridin]-6(1H)-one typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-pyridyl and substituted pyridyl reagents. This reaction often employs palladium catalysts and bases such as potassium carbonate under inert conditions .
Industrial Production Methods
Industrial production of 1-methyl-[2,2’-bipyridin]-6(1H)-one may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-[2,2’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products
Oxidation: N-oxides of the bipyridine rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated bipyridine derivatives.
Applications De Recherche Scientifique
1-methyl-[2,2’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Explored for its potential in drug design, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of 1-methyl-[2,2’-bipyridin]-6(1H)-one involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions such as copper, iron, and platinum, which are involved in catalytic and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A parent compound without the methyl and ketone substitutions.
4,4’-Bipyridine: Another isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar bidentate chelating ability.
Uniqueness
1-methyl-[2,2’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes with unique catalytic and luminescent properties .
Propriétés
IUPAC Name |
1-methyl-6-pyridin-2-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-10(6-4-7-11(13)14)9-5-2-3-8-12-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPQFGHJFIWQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
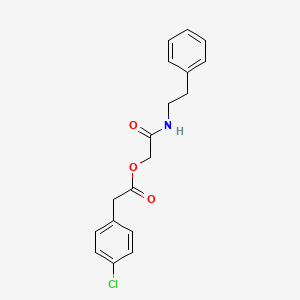

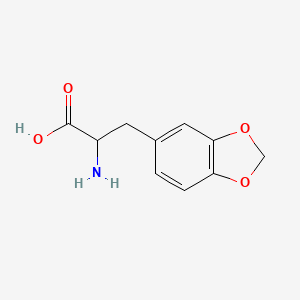
![ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761597.png)


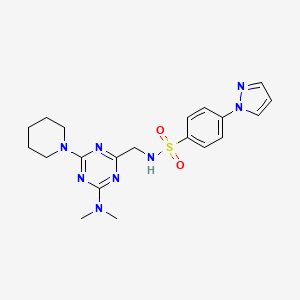
![N-(3-nitrophenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2761602.png)

![3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2761605.png)
